
2,4-Diaminopyrimidine-5-carboxaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine derivatives has been explored in several studies. For instance, a series of 2,4-diamino-5-[2-methoxy-5-alkoxybenzyl]pyrimidines and 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines were synthesized to improve potency and selectivity of DHFR inhibition . Another study synthesized 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines as potential DHFR inhibitors using reductive amination and nucleophilic displacement techniques . Additionally, 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines were obtained from 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine via a Sonogashira reaction .
Molecular Structure Analysis
The molecular structure of 2,4-diaminopyrimidine derivatives is characterized by the presence of a pyrimidine ring substituted at the 2 and 4 positions with amino groups. The 5-position is modified with various substituents to enhance interaction with DHFR from different species, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium . The modifications aim to increase the selectivity and potency of the inhibitors by optimizing interactions within the active site of DHFR.
Chemical Reactions Analysis
The chemical reactivity of 2,4-diaminopyrimidine derivatives is largely influenced by the substituents at the 5-position. These modifications are designed to interact with DHFR's active site and can include alkoxy, carboxyalkyloxy, and aryl groups . The introduction of these groups is achieved through various chemical reactions, including reductive amination, nucleophilic displacement, and Sonogashira coupling, which are tailored to produce compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diaminopyrimidine derivatives are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of an omega-carboxyl group was expected to improve water solubility relative to other DHFR inhibitors . The lipophilicity of these compounds, as indicated by their calculated log P values, is directly related to their ability to penetrate cells and reach their target enzymes . The selectivity index (SI) is another important property, which is determined by comparing the inhibitory concentration (IC50) against DHFR from pathogens versus mammalian DHFR .
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : 2,4-Diaminopyrimidine-5-carboxaldehyde is used in the synthesis of a series of inhibitors for Mycobacterium tuberculosis dihyrofolate reductase (mt-DHFR), an important drug target in anti-TB drug development .
- Methods of Application : The compounds were designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry . Their anti-tubercular activity was then tested against Mtb H37Ra .
- Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Antifolate Drugs against Bacillus anthracis
- Scientific Field : Medicinal Chemistry
- Application Summary : 2,4-Diaminopyrimidine-5-carboxaldehyde is used in the synthesis of a series of antifolate drugs against Bacillus anthracis .
- Methods of Application : The structures of the synthesized drugs are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring . These drugs were then evaluated against Bacillus anthracis .
- Results : The results of this study were not provided in the source .
Safety And Hazards
The safety data sheet for 2,4-Diaminopyrimidine-5-carboxaldehyde indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Future research directions could involve the design and synthesis of 2,4-Diaminopyrimidine derivatives with enhanced therapeutic activities and minimum toxicity . The development of new therapies based on 2,4-Diaminopyrimidine derivatives has been suggested in numerous publications, studies, and clinical trials .
Eigenschaften
IUPAC Name |
2,4-diaminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNWKWQOLEVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309219 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidine-5-carboxaldehyde | |
CAS RN |
20781-06-0 | |
| Record name | 20781-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diaminopyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
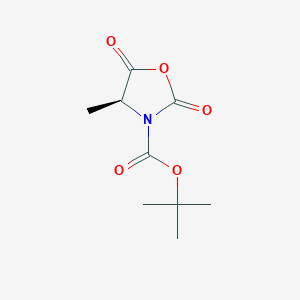
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

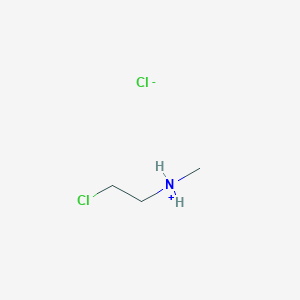
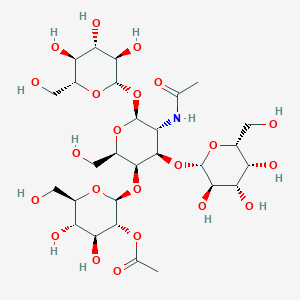
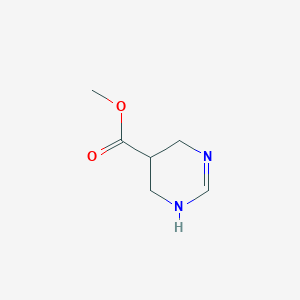
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
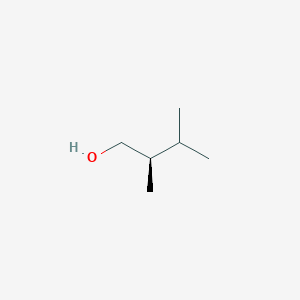
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)



![3-Methylbenz[a]anthracene](/img/structure/B134967.png)